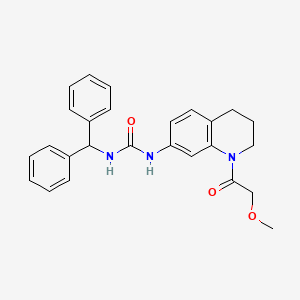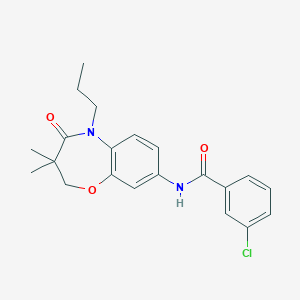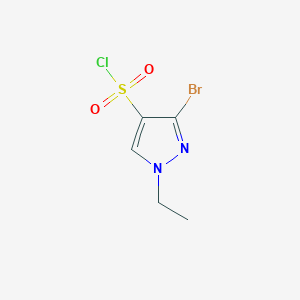![molecular formula C16H13NO4 B2693726 2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione CAS No. 321430-43-7](/img/structure/B2693726.png)
2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine derivative. One common method includes the reaction of phthalic anhydride with 2-methoxybenzylamine in the presence of a suitable solvent like toluene, followed by heating under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione undergoes various chemical reactions, including:
Scientific Research Applications
2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
Phthalimide: The parent compound, which lacks the methoxyphenyl group, is widely used in organic synthesis and medicinal chemistry.
N-Phenylphthalimide: Similar in structure but with a phenyl group instead of a methoxyphenyl group, it exhibits different reactivity and biological activity.
N-Substituted isoindole-1,3-diones: These derivatives have various substituents on the nitrogen atom, leading to diverse chemical properties and applications.
This compound stands out due to its unique methoxyphenyl group, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-14-9-5-2-6-11(14)10-21-17-15(18)12-7-3-4-8-13(12)16(17)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETLTMCWLRSRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![14-(4-methylphenyl)-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2693643.png)
![2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2693645.png)
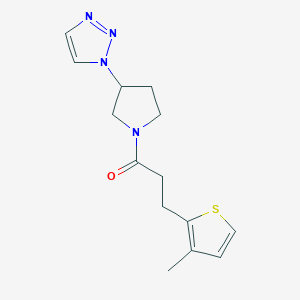
![2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B2693648.png)
![Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate](/img/structure/B2693649.png)
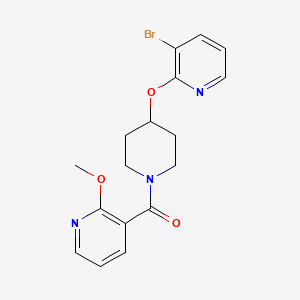
![N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2693653.png)

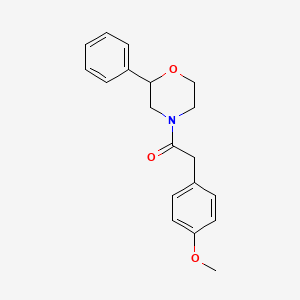
![6,14,14-Trimethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2693657.png)

